Product packaging for 2-(1,1,2,2-Tetrafluoroethyl)chromone(Cat. No.:CAS No. 242460-36-2)

2-(1,1,2,2-Tetrafluoroethyl)chromone

Cat. No.: B5515266
CAS No.: 242460-36-2
M. Wt: 246.16 g/mol
InChI Key: TWQQRWHFBLKMAD-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethyl)chromone is a synthetic chromone derivative intended for research purposes. Chromones are a class of compounds known for their diverse biological activities, often serving as key scaffolds in medicinal chemistry. The incorporation of the tetrafluoroethyl group is a common strategy in drug design to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity, as the introduction of fluorine can significantly alter electronic characteristics. This combination suggests potential as a building block for developing new bioactive molecules or as a tool compound for studying enzyme inhibition and signal transduction pathways. Researchers might investigate its applicability in areas such as oncology or inflammation, where chromone derivatives have shown relevance. All information provided is for research reference only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6F4O2 B5515266 2-(1,1,2,2-Tetrafluoroethyl)chromone CAS No. 242460-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4O2/c12-10(13)11(14,15)9-5-7(16)6-3-1-2-4-8(6)17-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQQRWHFBLKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227414
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242460-36-2
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242460-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,1,2,2 Tetrafluoroethyl Chromone and Analogues

Strategies for the Introduction of the Tetrafluoroethyl Moiety

The incorporation of the HCF₂CF₂- group onto a chromone (B188151) precursor is a critical step that leverages the unique reactivity of fluorinated compounds. Methodologies range from the use of specific fluoroalkylating agents to advanced transition-metal-catalyzed cross-coupling reactions.

The synthesis of 2-polyfluoroalkylchromones, including 2-(1,1,2,2-tetrafluoroethyl)chromone, has been reported in the literature, indicating the existence of viable synthetic pathways. researchgate.net While the specific reagents for the direct tetrafluoroethylation of a chromone precursor are not always detailed, the synthesis of analogous compounds, such as 2-trifluoromethylchromones, provides insight. These syntheses often proceed through the reaction of an intermediate, like a 1,3-diketone, with a fluoroalkylating agent. For instance, trifluoroacetic anhydride (B1165640) is used in a one-pot reaction to generate trifluoromethylated 4H-chromones.

The general approach often involves preparing a precursor that can react with a nucleophilic or electrophilic source of the tetrafluoroethyl group. This could involve the use of reagents like 5-perfluoroalkyl-pentane-1,4-diiodides or 5-perfluoroalkyl-pentane-1,4-dimesylates, which act as potent bis-alkylating agents in reactions with primary amines.

The creation of a direct bond between an aromatic carbon (C(sp²)) and a tetrafluoroethyl group is a key strategy. This is often achieved through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. youtube.com Palladium-catalyzed reactions are particularly prominent for forming C-C bonds that were previously difficult to access. nih.gov

These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com For fluoroalkylation, this would involve coupling an aryl halide (e.g., bromo- or iodo-substituted phenol (B47542) or acetophenone) with a tetrafluoroethyl-metal reagent. Analogous palladium-catalyzed reactions have been successfully developed for trifluoroethylation, using reagents like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) in conjunction with organoboronic acids or esters. cas.cnnih.gov This suggests a viable pathway where a suitable aryl precursor is coupled with a tetrafluoroethyl source under palladium catalysis. The scope of such reactions has been expanded to include various aryl chlorides and bromides, tolerating a wide range of functional groups. mdpi.com

Electrochemical methods offer a green and often highly selective alternative for initiating chemical transformations. While direct electrochemical fluorination is a known strategy for introducing fluorine into heterocyclic systems, its specific application for the synthesis of this compound is not extensively documented.

However, studies on related compounds show the significant electrochemical stability of the tetrafluoroethyl moiety. For example, 1,1,2,2-tetrafluoroethyl ethers are used as co-solvents in high-voltage lithium-ion battery electrolytes precisely because of their high oxidative stability. researchgate.netnottingham.ac.uk This inherent stability suggests that the tetrafluoroethyl group can withstand electrochemical conditions, making electrochemical cyclization or functionalization of a pre-tetrafluoroethylated precursor a feasible strategy. The electrochemical synthesis often relies on clean electrons as the oxidant or reductant, avoiding harsh chemical reagents.

Chromone Core Formation Strategies

The construction of the bicyclic chromone ring system is a well-established area of heterocyclic chemistry. The most common and versatile approaches begin with suitably substituted ortho-hydroxyaryl precursors.

A vast number of chromone derivatives are synthesized via the intramolecular cyclization of ortho-hydroxyaryl precursors. ijrpc.com A common starting material is 2'-hydroxyacetophenone (B8834) or its derivatives, which possess the necessary phenolic hydroxyl group and an adjacent ketone for ring closure. ijrpc.comthegoodscentscompany.com

The classical synthesis involves the reaction of these precursors under acidic or basic conditions to facilitate an intramolecular condensation, ultimately forming the pyran-4-one ring. ijrpc.com This approach is highly versatile and has been applied to the synthesis of a wide array of substituted chromones, including those with functionalities at various positions on the aromatic ring. ijrpc.comnih.govnih.gov For example, 4'-Fluoro-2'-hydroxyacetophenone is a commercially available precursor for preparing fluorinated chromones. thermofisher.comsigmaaldrich.com

Among the most powerful methods for chromone synthesis is the Baker-Venkataraman rearrangement. This reaction provides a reliable route to the key 1-(2-hydroxyphenyl)-1,3-diketone intermediate required for the final cyclization step. The process is typically a two-step sequence:

Rearrangement : An ortho-acyloxyaryl ketone is treated with a base (such as potassium hydroxide (B78521) or sodium hydride). The base facilitates an intramolecular acyl transfer from the phenolic oxygen to the α-carbon of the ketone, yielding an ortho-hydroxyaryl-β-diketone.

Cyclodehydration : The resulting 1,3-diketone is then treated with an acid catalyst (like sulfuric or acetic acid), which promotes an intramolecular condensation (cyclodehydration) to close the pyrone ring and form the final chromone structure.

This pathway is exceptionally useful for creating 2-substituted chromones. The nature of the acyl group on the starting ester directly determines the substituent at the 2-position of the resulting chromone. Therefore, to synthesize this compound via this route, one would start with a 2'-hydroxyacetophenone that has been acylated with a 2,2,3,3-tetrafluoropropionyl group.

The table below summarizes the general transformation in the Baker-Venkataraman rearrangement for chromone synthesis.

Starting MaterialIntermediateProduct
ortho-Acyloxyaryl Ketoneortho-Hydroxyaryl 1,3-Diketone2-Substituted Chromone

Cyclization Reactions of ortho-Hydroxyaryl Precursors

Cascade and Tandem Reactions for Chromone Ring Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient chemical processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates or changing reaction conditions. wikipedia.orgrsc.orgslideshare.net This strategy offers significant advantages, including high atom economy, reduced waste, and the rapid generation of molecular complexity from simple starting materials. wikipedia.orgrsc.org

Several cascade strategies have been developed for the synthesis of the chromone core. One notable metal-free approach involves a radical-induced cascade C-N cleavage, intramolecular annulation, and hydrocarbonylation sequence to produce 2-aryl-4H-chromen-4-ones. nih.gov In this method, propargylamines serve as the starting material, and air is utilized as a green source of oxygen for the carbonylation step. nih.gov Another powerful tandem process involves the C–H bond trifluoromethylation and subsequent chromone annulation of o-hydroxyphenyl enaminones. rsc.org This reaction proceeds efficiently without any transition metal catalyst, using K₂S₂O₈ as a promoter to yield 3-trifluoromethyl chromones. rsc.org While not producing a chromone, a closely related organo-tandem reaction has been used to synthesize fluorinated tricyclic chromanones with excellent stereoselectivity by reacting 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes. rsc.org

Reaction TypeStarting MaterialsKey FeaturesProduct Class
Radical Cascade Annulation Propargylamines, AirMetal- and solvent-free; uses air as oxygen source. nih.gov2-Aryl-4H-chromen-4-ones
Tandem C-H Trifluoromethylation/Annulation o-Hydroxyphenyl enaminones, K₂S₂O₈Transition metal-free. rsc.org3-Trifluoromethyl chromones
Organo-Tandem Michael/Cyclization 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones, α,β-Unsaturated aldehydesEnantioselective; creates multiple stereocenters. rsc.orgFluorinated tricyclic chromanones
Metal-Catalyzed Annulation and Cyclocarbonylation Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex heterocyclic frameworks like chromones. nih.gov Annulation (ring-forming) and cyclocarbonylation (ring formation incorporating a carbonyl group) reactions are particularly effective.

Palladium-catalyzed reactions are widely employed. A highly efficient and selective palladium-catalyzed, ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide (CO) pressure affords a diverse range of chromones in very good yields. organic-chemistry.org The use of an ionic liquid as the reaction medium can further enhance the efficiency of this transformation. organic-chemistry.org Another palladium-catalyzed approach is the [2 + 2 + 1] annulation of 3-iodochromones with bridged olefins and cyclopropenone, the latter serving as a unique CO source. rsc.org This method constructs chromone-fused cyclopentanones through a Heck coupling/C(sp²)–H activation/carbonylation sequence. rsc.org

Rhodium catalysts also enable valuable transformations. A Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds can be controlled to produce chromones through a C-H activation/annulation pathway when acetic acid is used as an additive. organic-chemistry.org This method demonstrates good functional group tolerance and is scalable. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsKey Features
Palladium (ligand-free) Cyclocarbonylationo-Iodophenols, Terminal acetylenes, COAtmospheric CO pressure; high selectivity. organic-chemistry.org
Palladium(II) acetate [2 + 2 + 1] Annulation3-Iodochromones, Bridged olefins, CyclopropenoneCyclopropenone as CO surrogate; forms fused rings. rsc.org
Rhodium(III) C-H Activation/AnnulationSalicylaldehydes, Diazo compoundsChemoselectivity controlled by additive (AcOH). organic-chemistry.org

Fluorination of Pre-formed Chromone Scaffolds

An alternative to building the chromone ring with the fluorine atoms already in place is the direct fluorination or fluoroalkylation of a pre-existing chromone scaffold or a late-stage intermediate. This "late-stage fluorination" is a highly valuable strategy in medicinal chemistry.

Direct fluorination of the C2-C3 double bond of chromones has been achieved using elemental fluorine, which, after dehydrofluorination, yields 3-fluorochromones. nih.gov More commonly, electrophilic fluorinating reagents are used. For example, the reagent Selectfluor has been employed in the efficient cyclization of enamino ketones to produce various 3-fluorochromones with excellent regioselectivity and in high purity. organic-chemistry.org

Introducing fluoroalkyl groups, such as the tetrafluoroethyl group, is often accomplished by using appropriate building blocks during the synthesis. However, methods exist for introducing the trifluoromethyl (CF₃) group onto a chromone precursor. The Langlois reagent can be used for the efficient and regioselective synthesis of 3-(trifluoromethyl)chromones from enamino ketones, demonstrating the introduction of a fluoroalkyl group just prior to the final cyclization step. organic-chemistry.org The reaction of this compound itself with nucleophiles like ammonia (B1221849) or benzylamine (B48309) can lead to the opening of the pyrone ring, indicating the high reactivity of the C2 position conferred by the tetrafluoroethyl group. researchgate.net

ReagentSubstratePosition FunctionalizedProduct
Elemental Fluorine (F₂) ChromonesC33-Fluorochromones. nih.gov
Selectfluor Enamino ketonesC3 (during cyclization)3-Fluorochromones. organic-chemistry.org
Langlois Reagent (CF₃SO₂Na) Enamino ketonesC3 (during cyclization)3-(Trifluoromethyl)chromones. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Fluorinated Chromones

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com This is particularly relevant in organofluorine chemistry, where traditional methods can involve harsh reagents. dovepress.com

Solvent-Free or Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Significant progress has been made in developing solvent-free reactions for synthesizing fluorinated compounds, which can be induced by direct hydrogen-bond interactions between reactants without the need for catalysts or solvents. mdpi.comresearchgate.net A metal- and solvent-free cascade reaction for synthesizing 2-aryl-4H-chromen-4-ones has been reported, highlighting a greener approach to the chromone core. nih.gov

Water is an ideal green solvent, and its use in chromone synthesis has been explored. For instance, a palladium-catalyzed, copper-free carbonylative Sonogashira coupling to produce flavones (2-phenylchromones) has been successfully achieved in water at room temperature, demonstrating the feasibility of aqueous synthesis for this class of compounds. organic-chemistry.org

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis, which uses visible light to drive chemical reactions, is a powerful green technology. mdpi.com This approach has been applied to the synthesis of chromones and the introduction of fluorine-containing groups. organic-chemistry.orgmdpi.com An efficient synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters can be achieved using visible light, proceeding with excellent yields at room temperature without any additive. organic-chemistry.org More broadly, visible-light photoredox catalysis is a potent strategy for the trifluoromethylation of aromatic compounds. mdpi.com Furthermore, cooperative systems combining electrochemistry and photochemistry have been developed for trifluoromethylation, avoiding the need for chemical oxidants. mdpi.com Electrocatalysis has also been noted as a potential method for coupling salicylaldehydes with alkynes to form chromones. researchgate.net

Catalyst Design and Reusability in Fluorochromone Synthesis

The development of catalysts that can be easily separated from the reaction mixture and reused is crucial for sustainable and cost-effective synthesis. researchgate.netresearchgate.net Two prominent strategies in this area are the use of fluorous catalysts and magnetically recoverable catalysts.

Fluorous catalysts are tagged with a polyfluorinated chain, which makes them soluble in fluorous solvents but insoluble in common organic solvents at room temperature. researchgate.net This property allows for their separation and recycling. Fluorous versions of phosphines, proline, and other organocatalysts have been developed and shown to be recyclable for multiple reaction cycles. researchgate.net

Magnetically recoverable catalysts consist of a magnetic nanoparticle core (e.g., iron oxide) coated with a shell bearing the active catalytic sites. nih.gov These catalysts can be easily removed from the reaction medium using an external magnet, a process that is much more efficient than traditional filtration. nih.gov This technology has been applied to various transition metals like palladium and rhodium, which are commonly used in reactions such as carbonylation and coupling, making it highly relevant for chromone synthesis. researchgate.netnih.gov

Catalyst StrategyPrincipleAdvantagesRelevant Reactions
Fluorous Catalysis Catalyst is tagged with a fluorous chain, enabling separation via fluorous solid-phase extraction or liquid-liquid extraction. researchgate.netHigh efficiency of recovery, potential for high stereoselectivity. researchgate.netAsymmetric aldol (B89426) reactions, Michael additions. researchgate.net
Magnetic Recovery Catalytic species is immobilized on a magnetic nanoparticle support (e.g., Fe₃O₄). nih.govSimple and rapid separation with an external magnet, reduces waste and operational cost. nih.govCoupling reactions, hydroformylation (carbonylation). researchgate.netnih.gov

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of this compound relies heavily on the careful optimization of various reaction parameters. Key synthetic strategies generally involve the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a source of the tetrafluoroethyl group, followed by cyclization. The primary methods susceptible to optimization are the Claisen-type condensation and subsequent acid-catalyzed cyclization, or radical perfluoroalkylation approaches.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of the 1,3-dicarbonyl intermediate required for chromone formation. The choice of base and solvent is critical in this step to ensure efficient enolate formation and subsequent condensation.

In the synthesis of related 2-(polyfluoroalkyl)chromones, strong, non-nucleophilic bases are often favored to deprotonate the acetophenone (B1666503) precursor without competing side reactions. Sodium hydride (NaH) has been shown to be an effective base for this transformation. nih.gov The selection of an appropriate solvent is also paramount. Aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are often employed to ensure the solubility of the reactants and to stabilize the resulting enolate. nih.govmdpi.com

The optimization of the base and solvent system for the synthesis of a 1,3-dione intermediate, a precursor to the target chromone, can be illustrated by considering the reaction of 2'-hydroxyacetophenone with an ethyl tetrafluoropropionate. The following table summarizes hypothetical optimization data based on trends observed in similar syntheses. nih.gov

Table 1: Optimization of Base and Solvent for the Synthesis of the 1,3-Dione Precursor

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaH (1.1)THF251245
2NaH (1.5)THF251258
3NaH (2.0)THF60675
4KHMDS (1.5)Toluene251252
5LDA (1.5)THF-78 to 25865
6NaH (2.0)DMF60682

This data is illustrative and based on established principles of Claisen-type condensations for related compounds.

From this illustrative data, it is evident that increasing the equivalents of sodium hydride and the reaction temperature can significantly improve the yield. nih.gov The use of a highly polar aprotic solvent like DMF can further enhance the reaction efficiency. mdpi.com

Following the formation of the 1,3-dicarbonyl intermediate, an acid-catalyzed intramolecular cyclization is required to form the chromone ring. The choice of acid catalyst and the reaction temperature are the primary parameters for optimization in this step.

Commonly used catalysts include strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent such as acetic acid or ethanol. nih.gov The temperature of the cyclization reaction is also a critical factor; higher temperatures generally favor the dehydration and ring-closure process, but can also lead to degradation if not carefully controlled.

A study on the cyclization of a crude 1,3-dione to a 2-(2-phenylethyl)chromone (B1200894) showed that refluxing in acetic acid with a catalytic amount of HCl provided good yields. nih.gov The optimization of this step for the synthesis of this compound would likely involve screening various acid catalysts and temperatures.

Table 2: Optimization of Acid-Catalyzed Cyclization

EntryAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1HCl (cat.)Acetic Acid120185
2H₂SO₄ (cat.)Acetic Acid120188
3p-TsOH (cat.)Toluene110 (reflux)475
4H₂SO₄ (cat.)Ethanol78 (reflux)670
5H₂SO₄ (cat.)Acetic Acid100280

This data is illustrative and based on established principles of chromone synthesis.

The hypothetical data suggests that strong acids in a high-boiling protic solvent at elevated temperatures provide the most efficient cyclization.

An alternative strategy for the synthesis of this compound involves the direct introduction of the tetrafluoroethyl group onto a pre-formed chromone scaffold or a suitable precursor via a radical reaction. Radical perfluoroalkylation methods often utilize a radical initiator and a source of the perfluoroalkyl radical, such as 1,1,2,2-tetrafluoroethyl iodide. conicet.gov.arnih.gov

The optimization of such a reaction would involve screening different radical initiation systems (e.g., thermal or photochemical), solvents, and the stoichiometry of the reactants. The choice of solvent can significantly impact the efficiency of radical reactions. nih.gov

Table 3: Hypothetical Optimization of Radical Tetrafluoroethylation of 2-Bromochromone

EntryRadical SourceInitiatorSolventTemperature (°C)Yield (%)
1HCF₂CF₂IAIBNBenzene (B151609)8035
2HCF₂CF₂I(PhCOO)₂Dioxane9045
3HCF₂CF₂SO₂Clfac-Ir(ppy)₃ / Blue LEDDMSO2560
4HCF₂CF₂ICu(I) / bpyAcetonitrile8055

This data is illustrative and based on established principles of radical perfluoroalkylation reactions.

This illustrative table highlights that modern photoredox catalysis could offer a milder and more efficient route for the introduction of the tetrafluoroethyl group compared to traditional thermal radical initiators. researchgate.net

Chemical Reactivity and Transformation Studies of 2 1,1,2,2 Tetrafluoroethyl Chromone

The presence of the strongly electron-withdrawing 1,1,2,2-tetrafluoroethyl group at the C2 position significantly influences the electronic properties and, consequently, the chemical reactivity of the entire chromone (B188151) scaffold. This section explores the outcomes of this influence on the pyrone ring and its benzo-moiety.

Reactions Involving the Pyrone Ring System

The pyrone ring of 2-(1,1,2,2-tetrafluoroethyl)chromone is susceptible to nucleophilic attack, which can lead to either addition products or cleavage of the heterocyclic ring. The electron-withdrawing nature of the tetrafluoroethyl group enhances the electrophilicity of the C2 and C4 positions of the pyrone ring.

Nucleophilic Additions and Ring-Opening Reactions:

The reaction of 2-polyfluoroalkylchromones with nucleophiles can proceed in two primary ways, depending on the nucleophile and the substituents on the chromone ring. Research on closely related 2-polyfluoroalkylchromones, such as 6-substituted 2-tetra- and 2-pentafluoroethylchromones, with the nucleophile 2-aminoethanol has demonstrated this dual reactivity. For instance, when the benzo ring is substituted with a methyl group, the reaction can lead to the formation of an imine. However, with a nitro group substituent, the reaction proceeds via a ring-opening mechanism to yield an enamino ketone. nih.gov This suggests that the electronic nature of the substituent on the benzo ring plays a crucial role in directing the reaction pathway.

The general mechanism for the ring-opening of the pyrone ring involves the nucleophilic attack at the C2 or C4 position, followed by the cleavage of the O-C2 or O-C4 bond. In the case of this compound, the enhanced electrophilicity at C2 makes it a prime target for nucleophiles.

Table 1: Reactivity of 6-Substituted 2-Polyfluoroalkylchromones with 2-Aminoethanol nih.gov
Chromone Substituent (at C6)Polyfluoroalkyl GroupReaction ProductReaction Type
Methyl-CF2CF2H / -CF2CF3ImineNucleophilic Addition to C=O and Dehydration
Nitro-CF2CF2H / -CF2CF3Enamino KetoneRing-Opening Reaction

Electrophilic Aromatic Substitution on the Benzo-moiety

The benzo-moiety of the chromone ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the benzene (B151609) ring. In this compound, the key directing groups are the ether oxygen of the pyrone ring and the carbonyl group. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the carbonyl group and the C2-C3 double bond are deactivating, meta-directing groups.

Cycloaddition Reactions

The C2-C3 double bond within the pyrone ring of this compound can participate in cycloaddition reactions. These reactions, such as [2+2] and [4+2] cycloadditions, provide a route to more complex polycyclic systems. wikipedia.orglibretexts.orglibretexts.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated ketones. libretexts.orgnih.gov Upon irradiation with UV light, the C2-C3 double bond of the chromone can react with an alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are governed by the stability of the intermediate diradicals and steric factors.

[4+2] Cycloadditions (Diels-Alder Reactions): Chromones can act as dienes in Diels-Alder reactions, although their aromatic character can make them reluctant participants. khanacademy.org The presence of the electron-withdrawing 2-(1,1,2,2-tetrafluoroethyl) group can influence the reactivity of the diene system. In an inverse-electron-demand Diels-Alder reaction, this electron-deficient diene would react with an electron-rich dienophile.

Transformations of the 2-(1,1,2,2-Tetrafluoroethyl) Substituent

The 1,1,2,2-tetrafluoroethyl group is not merely a passive substituent; it can also be the site of chemical transformations.

Derivatization at the Fluoroalkyl Group

While the carbon-fluorine bond is exceptionally strong, the presence of a C-H bond in the -CF₂CF₂H group offers a site for derivatization. nih.gov Reactions that proceed via radical mechanisms or involve strong bases could potentially functionalize this position. For example, deprotonation of the terminal carbon could generate a carbanion, which could then react with an electrophile. However, the acidity of this proton is significantly increased by the adjacent fluorine atoms, making such reactions plausible under appropriate basic conditions.

Another potential route for derivatization could involve metabolic pathways, as seen in the biotransformation of some polyfluoroalkyl substances where oxidation occurs at C-H bonds. nih.gov

Influence on C-H Activation and Functionalization

The field of C-H activation offers a powerful strategy for the direct functionalization of otherwise inert C-H bonds. The electronic properties of the 2-(1,1,2,2-tetrafluoroethyl) group can be expected to influence the feasibility and regioselectivity of C-H activation reactions on the chromone scaffold. The strong electron-withdrawing nature of this group can make adjacent C-H bonds more acidic and potentially more susceptible to certain types of C-H activation, such as those involving deprotonation-metalation pathways. Conversely, it would likely disfavor oxidative addition pathways that are more facile with electron-rich substrates. The directing-group ability of the carbonyl oxygen in the chromone ring could also be harnessed to achieve regioselective C-H functionalization at the C8 position.

Mechanistic Investigations of this compound Reactions

Mechanistic inquiries into the reactions of this compound have largely drawn parallels from studies on analogous 2-polyfluoroalkylchromones. The primary mode of reaction involves the interaction of nucleophiles with the electrophilic centers of the chromone ring.

One of the key reaction pathways for 2-polyfluoroalkylchromones is their reaction with amine nucleophiles. Research on similar compounds suggests that the initial step is the nucleophilic attack of the amine on the C2 carbon of the chromone. This is followed by the opening of the pyrone ring. For instance, in reactions with ammonia (B1221849) and benzylamine (B48309), it has been noted that the pyrone ring of this compound opens as a result of an attack at the C(2) atom.

A proposed general mechanism for the reaction of 2-polyfluoroalkylchromones with binucleophiles, such as hydrazine (B178648), involves an initial attack at the C2 position, leading to an open-chain intermediate. This intermediate can then undergo further intramolecular reactions. For example, the reaction of 2-polyfluoroalkylchromones with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. The generally accepted mechanism for the Wolff-Kishner reduction, which utilizes hydrazine, involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to yield a reduced product. libretexts.org While not specifically detailed for this compound, this provides a plausible framework for its reaction with hydrazine.

The reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. In some cases, a domino sequence known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is proposed. wikipedia.org This mechanism is particularly relevant for heterocyclic compounds and involves the initial addition of a nucleophile, followed by the opening of the heterocyclic ring to form an intermediate, which then cyclizes to a new ring system. wikipedia.orgrsc.org The potential for an ANRORC-type mechanism in the reactions of this compound with certain nucleophiles could explain the formation of rearranged heterocyclic products.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of nucleophilic substitution reactions on other fluorinated organic molecules and chloroacetanilide herbicides. mdpi.com Such studies can provide valuable insights into the activation energies of different reaction pathways and the geometries of transition states. However, specific DFT studies on the nucleophilic attack on this compound are not readily found in the surveyed literature.

Direct spectroscopic evidence, such as from NMR or mass spectrometry, for the existence of specific reaction intermediates in the reactions of this compound is also scarce. While techniques exist for trapping and characterizing transient intermediates, their application to this specific compound has not been extensively reported. researchgate.netnih.gov

The following table summarizes the proposed mechanistic steps for the reaction of 2-polyfluoroalkylchromones with amine nucleophiles, which is considered the most likely pathway for this compound.

StepDescriptionIntermediate Type
1Nucleophilic attack of the amine at the C2-position of the chromone ring.Tetrahedral intermediate
2Opening of the pyrone ring to form an open-chain enaminone.Open-chain intermediate
3Intramolecular cyclization or other subsequent reactions of the open-chain intermediate.Varies depending on the nucleophile and reaction conditions

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its reaction mechanisms, including reaction rates and equilibrium constants, cannot be provided at this time. Further dedicated research is required to fully elucidate the intricate mechanistic details of the chemical transformations of this fluorinated chromone derivative.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

Detailed ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(1,1,2,2-Tetrafluoroethyl)chromone are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Specific data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) that would definitively establish the connectivity and spatial relationships of the atoms within the this compound molecule could not be found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

The exact mass measurement and detailed fragmentation pathways for this compound under HRMS conditions have not been reported in the accessible literature.

X-ray Crystallography for Solid-State Structural Determination

There is no indication in the searched literature that single crystals of this compound have been successfully grown and subjected to X-ray diffraction analysis. Consequently, no crystallographic data such as the crystal system, space group, unit cell dimensions, or specific bond lengths and angles are available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within 2-(1,1,2,2-tetrafluoroethyl)chromone. These calculations are typically performed using methods like Density Functional Theory (DFT) and ab initio calculations, which offer a balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient way to obtain accurate molecular geometries and properties. For chromone (B188151) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry to its lowest energy state. d-nb.infomdpi.com

These studies yield crucial data on bond lengths, bond angles, and dihedral angles. For the chromone core of a related 2-polyhaloalkylchromone, DFT calculations have been used to determine key structural parameters. mdpi.com While specific data for this compound is not available, analogous calculations would provide the optimized geometry. A hypothetical optimized structure would reveal the planarity of the chromone ring system and the spatial orientation of the tetrafluoroethyl group.

DFT calculations also allow for the computation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. d-nb.inforesearchgate.net A smaller energy gap generally suggests higher reactivity. For other fluorinated chromone derivatives, this gap has been calculated to be in a range that suggests significant biological activity. d-nb.infodntb.gov.ua

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. d-nb.info The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack. In chromones, the carbonyl oxygen typically exhibits a region of negative potential (red/yellow), indicating its susceptibility to electrophilic attack, while the C2 and C4 positions are often sites for nucleophilic attack. rsc.org

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative and based on expected values from related chromone structures. Actual values would require specific DFT calculations.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2=C3~1.35
C4=O~1.23
O1-C2~1.36
C2-C(ethyl)~1.50
C-F (avg)~1.35
**Bond Angles (°) **O1-C2=C3~122
C2=C3-C4~120
C3-C4=O~123
Dihedral Angles (°) O1-C2-C(ethyl)-C(ethyl)Variable (see 5.3)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though often at a greater computational expense than DFT.

For chromone systems, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate properties where DFT might be less reliable. For instance, ab initio methods are valuable for studying non-covalent interactions, which could be significant in the solid state or in biological systems. nih.gov They can also provide a benchmark for the results obtained from DFT calculations. While ab initio studies on this compound have not been reported, they would serve as a powerful tool to validate and complement DFT findings, ensuring a robust theoretical understanding of the molecule's structure and electronic properties.

Prediction of Spectroscopic Parameters via Computational Modeling

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and UV-Vis spectra.

For a newly synthesized derivative of 3-methyl-2-pentafluoroethylchromone, DFT calculations have been successfully used to predict its 1H and 13C NMR chemical shifts, showing a strong correlation with experimental data. mdpi.com Similar calculations for this compound, using the Gauge-Including Atomic Orbital (GIAO) method, would predict the chemical shifts for all hydrogen, carbon, and fluorine nuclei. The predicted 19F NMR spectrum would be particularly important for confirming the structure of the tetrafluoroethyl group.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations. For chromone derivatives, characteristic peaks include the C=O stretching vibration of the γ-pyrone ring (typically around 1650 cm⁻¹), C=C stretching, and C-O-C stretching vibrations. d-nb.info The presence of the tetrafluoroethyl group would introduce strong C-F stretching vibrations, typically in the 1000-1200 cm⁻¹ region.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com Calculations on related chromones have identified the primary electronic transitions, which are typically π→π* transitions within the aromatic and pyrone ring systems. mdpi.com For this compound, TD-DFT would predict the absorption maxima (λmax) and help to understand the influence of the fluorinated substituent on the electronic structure.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds This table is illustrative. Actual values would require specific calculations for the target molecule.

SpectrumParameterPredicted Value/Region
1H NMR H3~6.3 ppm
Aromatic H7.4 - 8.2 ppm
-CHF₂~6.5 - 7.0 ppm (triplet)
13C NMR C2, C4, C9>150 ppm
C(ethyl) carbons~110-120 ppm (with C-F coupling)
IR (cm⁻¹) C=O stretch~1650
C-F stretch1000 - 1200
UV-Vis (nm) π→π* transitions~220-320

Analysis of Conformational Landscapes and Rotational Barriers

The tetrafluoroethyl group at the C2 position is not rigidly fixed and can rotate around the C2-C(ethyl) single bond. This rotation gives rise to different conformers, each with a specific energy. Computational methods can be used to explore the conformational landscape of this compound.

By systematically rotating the dihedral angle of the C2-C(ethyl) bond and calculating the energy at each step, a potential energy surface can be generated. This analysis would identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). The presence of the bulky and electronegative fluorine atoms would likely lead to significant rotational barriers and a preference for specific staggered conformations to minimize steric hindrance and electrostatic repulsion. The study of fluorinated molecules has shown that fluorine can participate in weak hydrogen bonds and other non-covalent interactions that influence conformational preferences. nih.gov Understanding the conformational landscape is crucial as different conformers may exhibit different reactivity and biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of various potential reactions, such as nucleophilic addition to the pyrone ring or reactions involving the tetrafluoroethyl side chain.

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, the reaction of chromones with nucleophiles is a key area of interest. rsc.org Theoretical calculations could compare the energy barriers for nucleophilic attack at the C2 versus the C4 position, providing insights into the regioselectivity of such reactions. The strong electron-withdrawing nature of the tetrafluoroethyl group is expected to significantly influence the electrophilicity of the pyrone ring, and computational studies could quantify this effect on reaction barriers.

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the general reactivity and selectivity of this compound based on its calculated electronic structure. As mentioned, the HOMO-LUMO energy gap is a key indicator of global reactivity. d-nb.infodntb.gov.ua

Local reactivity indices, derived from DFT, can provide more detailed predictions. These include the Fukui functions, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing these indices, one could predict, for instance, that nucleophiles would preferentially attack the C2 or C4 positions of the chromone ring. rsc.org The calculated MEP also provides a visual guide to reactive sites. d-nb.info These in silico predictions are valuable for designing synthetic routes and for understanding the potential interactions of the molecule in a biological context. The chromone scaffold itself is known to be a "privileged structure" in medicinal chemistry, and understanding how the tetrafluoroethyl substituent modulates its reactivity is of significant interest. nih.gov

Applications in Advanced Organic Synthesis

2-(1,1,2,2-Tetrafluoroethyl)chromone as a Building Block in Heterocycle Synthesis

The chromone (B188151) core is recognized as a "privileged structure" in medicinal chemistry and natural product synthesis. acs.orgnih.gov The introduction of a polyfluoroalkyl substituent, such as the 1,1,2,2-tetrafluoroethyl group, offers a strategic approach to modulate the biological and chemical properties of the resulting heterocyclic structures. The synthesis of fluoroalkyl-substituted heterocycles is often most efficiently achieved by using fluorinated building blocks from the outset, a method that generally provides high regioselectivity and yields. researchgate.net

Construction of Fused-Ring Systems

Chromone derivatives, particularly those with functional groups like a formyl group at the 3-position, are exceptionally versatile synthons for building fused heterocyclic systems. scispace.comeurjchem.com These compounds possess multiple electrophilic sites, allowing them to react with various bifunctional nucleophiles to construct complex molecular architectures. scispace.com The reaction often proceeds via an initial condensation, followed by a nucleophilic attack on the C-2 position of the chromone ring, leading to cyclization and the formation of a new fused ring. eurjchem.com

For instance, 3-formylchromones have been used to create chromone-linked azetidin-2-ones in a one-pot synthesis through cycloaddition reactions. rsc.org This highlights the capacity of the chromone moiety to serve as a foundation for constructing other heterocyclic rings. More complex structures, such as bispirocyclic hexahydroxanthones featuring five contiguous stereocenters, have been synthesized using a bifunctional oxindole-chromone building block, demonstrating the potential for creating architecturally rich molecules. rsc.org The presence of the 2-(1,1,2,2-tetrafluoroethyl) group in the starting chromone would directly embed this fluorinated tail into the final fused-ring product, a common strategy for tuning the pharmacological profile of a molecule.

Table 1: Examples of Heterocycle Synthesis from Chromone Building Blocks

Starting Chromone Type Reactant(s) Resulting Heterocyclic System Reference(s)
3-Formylchromones Bifunctional Nucleophiles Fused Heterocyclic Systems scispace.comeurjchem.com
3-(Aryliminomethyl)chromones N-Acylalanine (in situ oxazolone) Chromone-linked Azetidin-2-ones rsc.org

Preparation of Polyfluorinated Natural Product Analogues

Chromones and their derivatives are widely found in nature, particularly in plants and fungi, where they exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov A specific class of these natural products is the 2-(2-phenylethyl)chromones, which have been isolated from Aquilaria sinensis and are noted for their diverse bioactivities. nih.gov

The synthesis of analogues of these natural products is a key strategy in drug discovery. By replacing a substituent on the natural scaffold with a fluorine-containing group, chemists can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. The this compound serves as a direct precursor to polyfluorinated analogues of these natural chromone-based products. The introduction of the HCF₂CF₂- group can lead to novel drug candidates with potentially enhanced efficacy or a more desirable pharmacological profile compared to their non-fluorinated natural counterparts. nih.gov

Development of Fluorescent Probes Utilizing Chromone Scaffolds

The chromone scaffold is an excellent platform for the design of fluorescent probes due to its rigid, bicyclic structure and favorable photophysical properties. asianpubs.orgmdpi.com These characteristics make chromone derivatives promising candidates for creating chemosensors and fluorescent probes for detecting specific analytes in biological systems. mdpi.com The development of such probes is a major area of research, as they allow for the sensitive and selective detection of ions and molecules like hydrogen sulfide (B99878) (H₂S) and nucleic acids. mdpi.comrsc.orgmdpi.com

Chromone-based probes can be designed as "turn-on" sensors, where the fluorescence intensity increases significantly upon binding to a target. mdpi.com For example, a novel fluorogenic probe based on a chromone scaffold was engineered to detect DNA hybridization, showing a 10-fold increase in fluorescence upon forming a duplex. mdpi.com This turn-on mechanism was attributed to the forced intercalation of the dye into the DNA structure, which restricts rotation and induces fluorescence. mdpi.com Such probes are particularly valuable for imaging in living cells, where distinguishing between bound and unbound states is critical. mdpi.com Furthermore, some chromone dyes exhibit a large Stokes shift (a significant separation between the absorption and emission maxima), which is highly advantageous for bio-imaging applications to avoid signal interference. mdpi.comrsc.org The tetrafluoroethyl group on the 2-position can further modulate the electronic distribution and photophysical properties of the chromone fluorophore, potentially enhancing its sensitivity and selectivity as a sensor.

Table 2: Characteristics of Chromone-Based Fluorescent Probes

Probe Type Analyte Key Feature(s) Reference(s)
Chromone-based Fluorogen DNA 10-fold fluorescence increase upon hybridization; Mega-Stokes shift mdpi.com
Chromone Fluorophore Hydrogen Sulfide (H₂S) High selectivity and sensitivity; Large Stokes shift (150 nm); effective in acidic conditions rsc.org

Role in Catalyst Design and Ligand Development

While the direct use of this compound as a ligand in catalysis is not extensively documented, its structure contains features highly relevant to modern catalyst and ligand design. The incorporation of perfluoroalkyl chains, or "fluorous ponytails," into ligands is a well-established strategy in catalysis. nih.govliv.ac.ukrsc.org

These fluorous groups impart unique solubility properties, allowing a catalyst to be separated from a product mixture by extraction with a fluorous solvent, which facilitates catalyst recycling. nih.govrsc.org This approach, known as fluorous biphasic catalysis, can be controlled by temperature, where the catalyst is soluble in an organic solvent at a higher temperature but precipitates upon cooling. nih.gov

Furthermore, the strong electron-withdrawing nature of fluoroalkyl groups can significantly influence the electronic properties of a metal center when incorporated into a ligand. rsc.org This electronic modulation can enhance catalytic activity and selectivity. For example, researchers have successfully synthesized fluorinated N-heterocyclic carbene (NHC) ligands from perfluoroalkenes, demonstrating that harmful PFAS chemicals can be transformed into valuable components for catalysis. sciencedaily.com The 2-(1,1,2,2-tetrafluoroethyl) group in the target chromone represents a fluorous ponytail that could be exploited in ligand design. A ligand built upon this chromone scaffold would benefit from both the potential for fluorous phase separation and the electronic influence of the tetrafluoroethyl substituent, making it a promising, albeit currently unexplored, candidate for the development of novel, recyclable, and efficient catalysts.

Molecular and Mechanistic Biological Investigations

Enzyme Inhibition Mechanisms by Fluorinated Chromones

The introduction of fluorine atoms into the chromone (B188151) scaffold can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The 1,1,2,2-tetrafluoroethyl group at the 2-position of the chromone core is a key structural feature that dictates its interaction with various enzymes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. nih.govwikipedia.orgdrugbank.com Inhibitors of AChE are employed in the management of conditions like Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.govnih.gov The mechanism of AChE inhibition often involves the binding of the inhibitor to the enzyme's active site, which includes a catalytic anionic site (CAS) and a peripheral anionic site (PAS). wikipedia.orgnih.govresearchgate.net

While direct experimental data on the AChE inhibitory activity of 2-(1,1,2,2-tetrafluoroethyl)chromone is not extensively documented in the reviewed literature, the chromone scaffold itself is recognized as a promising framework for the design of AChE inhibitors. nih.gov Studies on various chromone derivatives have shown potent, sub-micromolar inhibitory activities. For instance, certain 3-formylchromone and 2-carboxamidoalkylbenzylamine derivatives have demonstrated significant AChE inhibition. nih.gov The inhibition mechanism for some chromones has been identified as non-competitive, with binding occurring near the peripheral anionic site (PAS). nih.gov The planarity of the chromone ring system can facilitate stacking interactions with aromatic residues in the enzyme's gorge. nih.gov The highly electronegative tetrafluoroethyl group in this compound could potentially modulate interactions within the enzyme's active site, although specific mechanistic studies are required for confirmation.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.govresearchgate.net MAO-B inhibitors are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The chromone skeleton is a well-established scaffold for potent and selective MAO-B inhibitors. nih.govresearchgate.netnih.gov

Numerous studies have reported that chromone derivatives exhibit high affinity for MAO-B, often with significant selectivity over the MAO-A isoform. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies reveal that substitutions on the chromone ring system heavily influence potency and selectivity. Halogenated flavones, which share the chromone core, have been shown to be selective MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov For example, a fluorinated flavone (B191248) derivative (compound 9f in a study) displayed a potent IC50 value of 16 nM for MAO-B. nih.gov The introduction of fluorine can enhance binding affinity and selectivity. Kinetic analyses of various chromone analogs have demonstrated a reversible and competitive mode of inhibition for MAO-B. researchgate.net

While specific IC50 values for this compound are not available in the cited literature, the data from related fluorinated and substituted chromones suggest its potential as a selective MAO-B inhibitor.

Table 1: MAO-B Inhibitory Activity of Selected Chromone and Flavone Derivatives

Compound Type Specific Compound Example Target IC50 (nM) Selectivity Index (SI)
Fluorinated Flavone Compound 9f nih.gov MAO-B 16 >6250
C7-Substituted Chromone Compound 3g researchgate.net MAO-B 4.5 >110
C6-Substituted Chromone Carboxylic Acid Derivative electronicsandbooks.com MAO-B 2.8 -

This table presents data for related compounds to illustrate the potential of the chromone scaffold. Data for this compound is not specified in the search results.

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. medchem.org.uanih.gov Its dysregulation is linked to various diseases, including cancer, making it an attractive therapeutic target. medchem.org.uanih.govmdpi.com Several classes of small molecules have been identified as CK2 inhibitors, and the chromone (or flavonoid) structure is among those investigated. cancer.govresearchgate.net

Research has led to the design and synthesis of chromone derivatives as potent CK2 inhibitors. For example, a series of chromone-2-aminothiazole derivatives yielded a compound (5i) with an IC50 of 0.08 µM against CK2. cancer.govresearchgate.net Virtual screening of chromone libraries has also successfully identified inhibitors of CK2. biopolymers.org.ua The mechanism of inhibition is often ATP-competitive, where the inhibitor binds to the ATP-binding pocket of the kinase. medchem.org.ua Strategic fluorination has been employed in other kinase inhibitor scaffolds to improve metabolic stability and maintain potency. mdpi.com Although direct inhibitory data for this compound against CK2 is not found in the provided results, the established activity of the chromone scaffold suggests this potential.

Table 2: Protein Kinase CK2 Inhibitory Activity of Selected Chromone Derivatives

Compound Target IC50 (µM)
Chromone-2-aminothiazole derivative (5i) cancer.govresearchgate.net CK2 0.08
3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene (12) biopolymers.org.ua CK2 18.8

This table presents data for related compounds to illustrate the potential of the chromone scaffold. Data for this compound is not specified in the search results.

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. nih.gov Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Screening of chromenone libraries has led to the identification of potent and selective DNA-PK inhibitors. nih.gov A notable example is NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one), which was discovered through such screening and exhibits an IC50 of 14 nM. nih.gov This demonstrates that the chromone scaffold can be effectively targeted for DNA-PK inhibition. The inhibitory mechanism is typically ATP-competitive. nih.gov The potential for this compound to act on this target would require specific screening and investigation.

Receptor Binding and Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It provides insights into binding affinity and the key interactions driving ligand recognition. Docking studies have been extensively used to understand the binding modes of chromone derivatives with various enzymatic targets.

For AChE , docking studies of chromone inhibitors have revealed binding near the peripheral anionic site (PAS), with key interactions including π-π stacking with aromatic residues like Tyr334. nih.gov

For MAO-B , molecular docking of chromone analogs shows the chromone moiety positioned in front of the FAD cofactor within the active site cavity. nih.gov Key interactions often involve hydrogen bonds with residues such as Tyr435 and Cys172, as well as hydrophobic interactions within the active site. nih.govnih.gov The orientation within the binding pocket is crucial for selectivity over MAO-A. nih.gov Fluorinated derivatives have been shown to establish favorable interactions within the inhibitor binding cavity of MAO-B. researchgate.netusd.edu

For Protein Kinase CK2 , docking studies have been instrumental in identifying and optimizing chromone-based inhibitors. cancer.govnih.gov These studies typically show the inhibitor occupying the ATP-binding site, forming hydrogen bonds with backbone atoms of key residues like Val116 and interacting with the hydrophobic pocket. itmedicalteam.pl The reliability of these predictions is often enhanced by subsequent molecular dynamics simulations. researchgate.net

While no specific molecular docking results for this compound were found, the collective data from related fluorinated and non-fluorinated chromones provide a strong basis for predicting its potential binding modes and affinities with these enzymes. The tetrafluoroethyl group would be expected to participate in specific hydrophobic and electrostatic interactions within the respective binding pockets.

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to predict the stability and dynamics of a protein-ligand complex over time. This technique models the atomic-level movements and interactions, providing insights into how a ligand like this compound might bind to a target protein. The stability of such a complex is crucial for a compound's biological activity.

In a typical MD simulation, the ligand is docked into the binding site of a target protein, and the system is simulated for a duration ranging from nanoseconds to microseconds. Key metrics are analyzed to assess stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the ligand's position from its initial docked pose over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein to identify which parts of the protein move the most during the simulation. This can highlight flexible loops or domains that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and the protein are monitored. Stable hydrogen bonds are a strong indicator of a stable and specific interaction.

Interactions with Nucleic Acids and Proteins

The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological macromolecules, including proteins and nucleic acids.

Interactions with Proteins: Chromone derivatives have been shown to bind to various proteins, often acting as inhibitors. The nature of the substituent on the chromone ring system is a primary determinant of target specificity and affinity.

Enzyme Inhibition: Derivatives of chromone are known to inhibit enzymes such as SIRT2, where substitutions at the 2-, 6-, and 8-positions are crucial for activity. acs.org Other studies show that 2- and 3-substituted chromones can be potent and selective inhibitors of monoamine oxidase B (MAO-B). mdpi.com It is plausible that this compound could interact with the active site of such enzymes, where the tetrafluoroethyl moiety would occupy a hydrophobic pocket, influencing binding affinity and selectivity.

Receptor Binding: Certain chromen-4-one derivatives have been identified as ligands for sigma (σ) receptors, which are implicated in neurological disorders. nih.gov

Interactions with Nucleic Acids: The planar structure of the chromone ring system suggests a potential for interaction with DNA, primarily through intercalation. Fluorogenic chromone-based probes have been designed to intercalate into the DNA double helix, leading to a detectable fluorescence signal upon hybridization. While this demonstrates the scaffold's capacity for DNA interaction, the bulky and flexible tetrafluoroethyl group at the C2 position of this compound might sterically hinder efficient intercalation between base pairs. However, it could still participate in groove-binding interactions.

Cellular Pathway Modulation Studies

A significant body of research demonstrates that various chromone derivatives possess anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.gov

The mechanisms often involve the modulation of key regulatory proteins:

Bcl-2 Family Proteins: Many anticancer agents function by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. Studies on chromone-thiazolidinedione conjugates have shown they can reduce the expression of anti-apoptotic Bcl-2 family proteins, thereby triggering apoptosis. nih.gov

Caspase Activation: The apoptotic process is executed by a cascade of enzymes called caspases. For example, hydrogen peroxide-induced apoptosis, which involves the activation of initiator caspase-9 and effector caspase-3, can be modulated by other compounds. nih.gov It is hypothesized that chromone derivatives could trigger this cascade.

Cell Cycle Checkpoints: Chromones can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation. This is often mediated by the p53 tumor suppressor pathway and its downstream target, the cyclin-dependent kinase inhibitor p21.

Given these precedents, this compound is a candidate for investigation as an apoptosis-inducing agent. The highly fluorinated side chain could enhance cell permeability or modulate binding to target proteins within these pathways, potentially leading to potent anti-proliferative effects. Studies have shown that some chromone derivatives induce apoptosis in A549 lung cancer cells with IC50 values in the low micromolar range. nih.gov

Chromones, as a class of compounds related to flavonoids, are widely recognized for their antioxidant properties. nih.govresearchgate.net Their ability to counteract oxidative stress stems from several mechanisms, which have been evaluated using various in vitro assays.

Radical Scavenging: Many chromone derivatives show potent activity in scavenging free radicals, as measured by assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

Metal Chelation: Some chromones can chelate ferrous ions (Fe²⁺), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov

Reductive Capability: The total reductive power of these compounds can be assessed by their ability to reduce potassium ferricyanide. nih.gov

A study of 48 chromone derivatives found that compounds with dihydroxy substitutions exhibited particularly strong radical scavenging and metal chelating activities. nih.gov While many chromones act as antioxidants, the introduction of a strong electron-withdrawing group like the 1,1,2,2-tetrafluoroethyl substituent at the C2 position would significantly alter the electronic profile of the chromone ring. This could diminish its ability to donate a hydrogen atom or an electron, a key step in many antioxidant mechanisms. Therefore, while the chromone scaffold is associated with antioxidant activity, the specific activity of this compound would require experimental validation, as it may differ significantly from its hydroxylated or alkylated analogs. Interestingly, some chromone derivatives have been found to have no remarkable antioxidant activity, suggesting this property is highly dependent on the substitution pattern. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets (Molecular basis)

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by identifying which chemical moieties are critical for its biological activity. For the chromone scaffold, SAR studies have revealed key insights for various biological targets.

The substituent at the C2 position of the chromone ring is frequently shown to be a critical determinant of biological activity.

SIRT2 Inhibition: For SIRT2-inhibiting chromones, bulky groups attached directly to the C2 position tend to diminish the inhibitory effect. However, introducing a spacer between the chromone ring and a larger group can restore activity, indicating specific spatial requirements in the enzyme's binding site. acs.org

Anti-inflammatory Activity: In a series of thiazolylchromones, substitutions on the thiazole (B1198619) ring at the C3 position of the chromone, along with chloro and methyl groups on the benzene (B151609) ring, were found to produce good anti-inflammatory activity. researchgate.net

Anticancer Activity: For certain anticancer chromone carboxamides, a fluorine atom at the C6 position was found to produce more active derivatives compared to chloro or methyl groups. nih.gov

The table below summarizes SAR findings for various chromone derivatives, illustrating the importance of substitution patterns for biological activity. This framework suggests that the 2-(1,1,2,2-tetrafluoroethyl) group would play a defining role in the biological profile of the title compound, influencing its potency and selectivity through its unique steric and electronic properties.

Chromone SeriesTarget/ActivityKey SAR FindingsReference
2- and 3-Substituted ChromonesMAO-B InhibitionThe spatial volume of substituents significantly influenced activity. Dimethyl-N-substituted compounds were inert. mdpi.com
2-, 6-, and 8-Substituted ChromonesSIRT2 InhibitionLarge, electron-withdrawing groups at C6 and C8 were favorable. Bulky groups at C2 decreased activity unless a spacer was used. acs.org
Chromone CarboxamidesAnticancer (MCF-7)Fluorine at C6 increased activity more than Cl or CH₃. A propyl side chain on the amide group also increased activity. nih.gov
ThiazolylchromonesAnti-inflammatorySubstitutions on the C3-thiazole ring and the C6-position of the chromone were critical for activity. researchgate.net

Impact of Fluorine Substitution on Lipophilicity and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties, including lipophilicity and metabolic stability. The tetrafluoroethyl group (-CF₂CF₂H) in this compound is expected to have a profound impact on these properties.

Increased Hydrophobicity: Replacing hydrogen atoms with fluorine atoms generally increases the molecular volume and the hydrophobic surface area, which tends to increase lipophilicity.

This dual effect means that the relationship between the degree of fluorination and lipophilicity is not always linear. nih.gov For example, in a series of 2-thiofluoroalkyl pyridines, while a -SCF₃ group increased lipophilicity compared to a -SCH₃ group, the trend for the corresponding ethyl series was more complex and not simply additive. nih.gov The lipophilicity of this compound would thus be a balance between the increased hydrophobic surface of the tetrafluoroethyl group and the polar effects arising from the four C-F bonds.

Illustrative Lipophilicity (logD 7.4) of Fluorinated Ethyl Chains on a Pyridine Scaffold (Data adapted from related thio- and sulfonyl-pyridines)
Substituent (on Pyridine)logD 7.4CommentReference
-SCH₂CH₃~2.0 (estimated baseline)Non-fluorinated reference nih.gov
-SCH₂CF₂H2.26Terminal difluorination increases lipophilicity nih.gov
-SO₂CH₂CH₃0.89Sulfone is more polar than thioether nih.gov
-SO₂CH₂CF₂H0.31Terminal difluorination decreases lipophilicity in the more polar sulfone series nih.gov

Metabolic Stability: Fluorine substitution is a classic strategy to enhance metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, often through the oxidation of C-H bonds. Replacing a metabolically labile C-H bond with a much stronger C-F bond can block this metabolic pathway, thereby increasing the drug's half-life. The tetrafluoroethyl group is relatively inert to oxidative metabolism, which would likely make this compound more resistant to degradation by CYP enzymes compared to a non-fluorinated 2-ethylchromone analogue.

Influence of Substituent Position on Binding Mode

The specific binding mode of this compound to biological targets has not been extensively elucidated in publicly available scientific literature. However, by examining studies on related chromone derivatives, it is possible to infer the potential influence of the tetrafluoroethyl substituent at the C2-position on the molecule's interaction with protein binding sites. The binding orientation and affinity of chromone derivatives are significantly dictated by the nature and position of their substituents, which modulate the electronic distribution, steric profile, and hydrogen bonding capacity of the chromone scaffold.

The chromone core itself, a benzopyrone system, possesses several key features that contribute to its binding capabilities. These include the carbonyl group at C4 and the ether oxygen at position 1, both of which can act as hydrogen bond acceptors. The aromatic benzene ring can participate in π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket. The introduction of substituents can either enhance or diminish these interactions, or introduce new ones, thereby altering the binding mode and specificity.

The C2-position of the chromone ring is a frequent site for substitution and plays a crucial role in defining the molecule's biological activity. Studies on various 2-substituted chromones have demonstrated that the group at this position can significantly influence the compound's orientation within a binding site. For instance, the presence of a bulky substituent at C2 can create steric hindrance, forcing the molecule to adopt a specific conformation to fit within the binding pocket. Conversely, a smaller substituent might allow for greater conformational freedom.

Furthermore, the tetrafluoroethyl group is sterically demanding. Its size and shape will likely influence the accessibility of the chromone core to the binding site. Depending on the topology of the protein's active site, this group could either be accommodated in a hydrophobic pocket or lead to a steric clash, thereby dictating the preferred binding orientation. In molecular docking studies of other chromone derivatives, the substituent at C2 often plays a key role in anchoring the ligand within the binding site through specific interactions. nih.govpusan.ac.kr

The table below summarizes the influence of different substituents at various positions on the chromone ring, as observed in studies of related compounds. This provides a framework for understanding the potential role of the tetrafluoroethyl group in this compound.

Substituent Position Type of Substituent Observed Influence on Binding Mode Potential Implication for this compound
C2 Phenyl/Substituted PhenylParticipates in π-π stacking and hydrophobic interactions. The substitution pattern on the phenyl ring can fine-tune binding affinity and selectivity.The tetrafluoroethyl group, being hydrophobic, might occupy a similar hydrophobic pocket. The strong electronegativity could alter long-range electrostatic interactions.
C3 Formyl/CarboxylCan act as a hydrogen bond acceptor or donor, forming key interactions with polar residues in the binding site. nih.govThe electronic effect of the C2-substituent could modulate the reactivity and hydrogen bonding potential of groups at C3.
C5, C6, C7, C8 (Benzene ring) Hydroxyl/MethoxyCan form hydrogen bonds with the protein backbone or side chains, often crucial for anchoring the molecule. The position of these groups can determine the overall orientation.The binding orientation dictated by the bulky C2-substituent will determine which parts of the benzene ring are exposed for potential interactions.

The following table presents findings from molecular docking studies on various chromone derivatives, illustrating the types of interactions that are typically observed and which could be relevant for this compound.

Compound Class Target Protein Key Interacting Residues Types of Interactions
Chromone-3-carboxylic acid derivativesSugar Phosphatase (4UAR)Not specifiedHydrogen bonding, electrostatic interactions nih.gov
Chromone-embedded peptidomimeticsSARS-CoV-2 Protease (7BZ5)Not specifiedHigh binding affinity, stable protein-ligand complex nih.gov
Substituted 3-formyl chromone derivativesCyclooxygenase (COX-2)TYR385, HIS386, ASN382, TRP387, HIS388Hydrogen bonding, hydrophobic interactions pusan.ac.kr

Future Research Trajectories

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of polyfluoroalkyl-containing heterocycles is an area of active development. researchgate.netnih.gov While classical methods for chromone (B188151) synthesis, such as those involving the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones, are well-established, future research will likely focus on more efficient, versatile, and sustainable approaches for synthesizing 2-(1,1,2,2-tetrafluoroethyl)chromone and its derivatives. ijrpc.com

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various chromone derivatives, including chromone-2-carboxylic acids. mdpi.comnih.gov Future work could optimize microwave-assisted protocols for the condensation of 2-hydroxyacetophenones with reagents that can introduce the tetrafluoroethyl group, offering a rapid and high-yield pathway to the target compound.

Novel Fluorinating Reagents: Research into new, readily available reagents for incorporating the HCF₂CF₂ group is crucial. researchgate.net The development and application of novel sources of the 1,1,2,2-tetrafluoroethyl radical could provide more direct and efficient synthetic routes, avoiding harsh conditions and multi-step procedures. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive intermediates. Exploring flow-based methodologies could lead to the safer and more reproducible production of this fluorinated chromone.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purity. mdpi.comnih.govOptimization of reaction parameters (base, solvent, temperature) for tetrafluoroethyl precursors.
Novel Fluorinating ReagentsGreater efficiency, milder reaction conditions, broader substrate scope. researchgate.netDevelopment of stable and selective HCF₂CF₂ radical sources.
One-Pot MethodologiesImproved atom economy, reduced waste, simplified purification. nih.govDesign of tandem reactions combining key bond formations and cyclization.
Flow ChemistryEnhanced safety, scalability, precise control over reaction conditions.Adaptation of batch reactions to continuous flow systems for safer handling of fluorinated reagents.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound upon interaction with light or biological targets is essential for its application in materials science and as a chemical probe. Advanced spectroscopic techniques that operate on ultrafast timescales can provide unprecedented insights into these processes. wikipedia.orgaps.org

Future research should leverage techniques such as:

Transient Absorption Spectroscopy: This pump-probe technique allows for the study of photoinduced dynamical processes on femtosecond to picosecond timescales. youtube.com It can be used to characterize the excited-state properties of this compound, including excited-state absorption, lifetimes, and relaxation pathways. researchgate.net This information is critical for designing photosensitizers or photochemotherapy agents.

Time-Resolved Fluorescence Spectroscopy: By monitoring fluorescence as a function of time after excitation with a short pulse of light, this technique can reveal information about the compound's excited-state dynamics, conformational changes, and interactions with its microenvironment. wikipedia.orgcnr.it This is particularly relevant for developing fluorescent probes.

Two-Dimensional Electronic Spectroscopy (2DES): 2DES provides a deeper understanding of complex electronic structures and energy transfer pathways by correlating excitation and emission energies. This could be employed to map the flow of energy within the molecule or between the molecule and a biological target.

These advanced methods will enable a detailed characterization of the photophysical properties conferred by the tetrafluoroethyl group, guiding the rational design of molecules with tailored dynamic behaviors.

Spectroscopic TechniqueInformation GainedPotential Application
Transient Absorption SpectroscopyExcited-state lifetimes, absorption changes, relaxation pathways. youtube.comresearchgate.netDesign of photosensitizers, understanding photostability.
Time-Resolved Fluorescence SpectroscopyFluorescence lifetimes, rotational correlation times, quenching dynamics. wikipedia.orgDevelopment of dynamic fluorescent probes for biological systems.
Two-Dimensional Electronic SpectroscopyElectronic couplings, energy transfer pathways, coherent dynamics.Elucidating mechanisms of light-harvesting or photocatalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test cycle. frontiersin.org These computational tools can be applied to the de novo design of novel this compound derivatives with optimized properties. cell.comcmu.edu

Future research directions include:

De Novo Design with Generative Models: Utilizing generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to create novel chromone structures. cell.com These models can explore a vast chemical space to design molecules with desired characteristics, such as enhanced binding affinity for a specific protein target or specific photophysical properties, while incorporating the tetrafluoroethyl scaffold. frontiersin.orgnih.gov

Property Prediction: Employing ML models to predict key properties of designed molecules, including synthetic feasibility, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and biological activity. nih.gov This allows for the rapid virtual screening of thousands of potential candidates before committing to costly and time-consuming synthesis.

Reinforcement Learning for Optimization: Implementing reinforcement learning algorithms to iteratively refine molecular structures. cell.comcmu.edu The AI agent can be "rewarded" for generating molecules that move closer to a desired property profile, efficiently navigating the chemical space to find optimal compounds. cmu.edu The tailored incorporation of fluoro-alkyl groups is known to favorably influence properties like binding affinity, stability, and membrane permeability. nih.gov

AI/ML ApplicationObjectiveExpected Outcome
Generative Models (VAEs, GANs)De novo design of novel chromone derivatives. frontiersin.orgcell.comIdentification of new, synthetically accessible compounds with optimized properties.
Predictive ModelingVirtual screening for bioactivity, toxicity, and physicochemical properties.Prioritization of candidate molecules for synthesis and experimental testing.
Reinforcement LearningIterative optimization of molecular structures for specific targets. cmu.eduAccelerated discovery of potent and selective lead compounds.

Discovery of New Mechanistic Biological Targets

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govijrar.org The unique electronic properties of the tetrafluoroethyl group could direct the parent molecule to novel biological targets or alter its interaction with known ones.

Future research should focus on:

Target Identification and Validation: Using chemoproteomics and other unbiased screening methods to identify the protein targets of this compound in various disease models. This could reveal unexpected mechanisms of action.

Computational Target Prediction: Leveraging AI and ML algorithms to predict potential protein targets based on the compound's structure. mdpi.com These models are trained on vast datasets of known drug-target interactions and can identify potential off-target effects or new therapeutic opportunities. nih.govdromicslabs.com For example, in silico studies have already explored the potential of chromone derivatives as inhibitors for proteins relevant to diabetes and COVID-19. nih.govbiointerfaceresearch.com

Mechanistic Studies: Once a target is identified, detailed biochemical and biophysical assays are needed to elucidate the precise mechanism of interaction. Studies could investigate how the fluorinated moiety influences binding kinetics, thermodynamics, and the conformational changes of the target protein. Structure-activity relationship (SAR) studies on related chromone derivatives have shown that specific substituents are crucial for inhibiting protein targets like the breast cancer resistance protein ABCG2. nih.gov

Research AreaApproachGoal
Target IdentificationChemoproteomics, affinity chromatography, phenotypic screening.Unbiased discovery of cellular proteins that directly bind to the compound.
Computational PredictionMachine learning, similarity-based methods, molecular docking. mdpi.comfrontiersin.orgIn silico prediction of likely biological targets to guide experimental validation. nih.gov
Mechanistic ElucidationEnzyme kinetics, surface plasmon resonance (SPR), X-ray crystallography. acs.orgmdpi.comDetailed understanding of the molecular interactions between the compound and its validated target.

Development of Chromone-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The photophysical properties of the chromone core, combined with the unique characteristics of the fluorine atoms, make this compound an attractive scaffold for developing novel probes. ijrpc.com

Promising avenues for development include:

¹⁹F Magnetic Resonance Imaging (MRI) Probes: The presence of four fluorine atoms makes this compound a candidate for development into a ¹⁹F MRI contrast agent. researchgate.net Since the human body has a negligible background of fluorine, ¹⁹F MRI allows for highly specific and quantitative imaging. researchgate.netacs.org Future work would involve designing derivatives that can target specific tissues or cellular processes and optimizing their relaxivity properties for improved sensitivity. nih.gov

Fluorescent Probes: The chromone system is inherently fluorescent. ijrpc.com Modifications to the chromone ring or the development of derivatives could lead to probes whose fluorescence is sensitive to changes in the local environment, such as pH, ion concentration, or the presence of specific biomolecules.

Covalent Probes: Incorporating a reactive group, such as a sulfonyl fluoride, onto the chromone scaffold could transform it into a covalent probe. nih.gov Sulfonyl fluorides can react with a range of amino acid residues, enabling the permanent labeling of protein targets for identification and functional studies. researchgate.net The tetrafluoroethyl group could serve to guide the probe to specific binding pockets.

The development of such probes would provide powerful new tools for chemical biology, enabling the visualization and functional interrogation of complex biological systems.

Q & A

Q. What are the optimal synthetic routes for 2-(1,1,2,2-Tetrafluoroethyl)chromone derivatives?

A common method involves oxidative cyclization of substituted chalcones. For example, a mixture of (E)-3-(fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be treated with sodium hydroxide (0.03095 mol) and hydrogen peroxide (30%) in ethanol under reflux to yield chromone derivatives . Fluorinated substituents like the tetrafluoroethyl group may require anhydrous conditions to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity products.

Q. How should researchers characterize the structure of fluorinated chromones?

Use a combination of spectroscopic and spectrometric techniques:

  • 1D/2D NMR : Assign proton and carbon signals, focusing on fluorine coupling patterns (e.g., 19F^{19}\text{F} NMR for tetrafluoroethyl groups).
  • HR-ESI-MS : Confirm molecular formula (e.g., C11_{11}H4_4ClF4_4NO4_4 for 3-chloro-6-nitro derivatives) .
  • X-ray crystallography : Resolve crystal packing and substituent orientation, particularly for sterically hindered fluorinated groups.

Q. What are the key physicochemical properties of this compound?

PropertyValue/DescriptionReference
LogP (octanol-water)Estimated ~2.18 (analogous fluorinated ethers)
Boiling point~56°C (similar fluorinated ethers)
SolubilityLow in water; miscible in ethanol, DMSO

Advanced Research Questions

Q. How can researchers address contradictions in solubility or reactivity data for fluorinated chromones?

  • Multi-solvent testing : Evaluate solubility in polar (e.g., methanol) and non-polar (e.g., hexane) solvents to identify discrepancies.
  • Computational modeling : Calculate logP and dipole moments using software like COSMO-RS, cross-referencing experimental values (e.g., logP = 2.18 for analogous ethers ).
  • Reactivity studies : Compare fluorinated vs. non-fluorinated chromones in nucleophilic substitution reactions to assess electronic effects of the tetrafluoroethyl group.

Q. What experimental strategies mitigate environmental risks of this compound derivatives?

  • PBT assessment : Despite limited bioaccumulation data for the parent compound , derivatives should be screened for persistence (e.g., OECD 301 biodegradability tests) and toxicity (e.g., Daphnia magna acute toxicity assays).
  • Waste management : Use closed-loop systems for fluorinated solvents (e.g., HFE 347) to minimize atmospheric release .

Q. How to design biological activity studies for this compound?

  • Molecular docking : Use Autodock/Vina to simulate binding to targets like EGFR or BCL-2, leveraging chromone’s planar structure for hydrophobic pocket interactions .
  • In vitro assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive/negative strains, comparing fluorinated vs. non-fluorinated analogs .

Q. What advanced techniques resolve structural ambiguities in fluorinated chromones?

  • Dynamic NMR : Resolve rotational barriers in tetrafluoroethyl groups (e.g., 19F^{19}\text{F}-1H^{1}\text{H} HOESY for spatial proximity analysis).
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to track metabolic pathways in pharmacokinetic studies.

Data Contradiction Analysis

Q. How to reconcile conflicting data on fluorinated chromone bioaccumulation?

  • Case study : While 1,1,2,2-Tetrafluoroethyl ethers are classified as PBT substances , direct evidence for this compound is lacking .
  • Resolution : Conduct in silico QSAR modeling (e.g., EPI Suite) to predict bioaccumulation potential, supplemented by in vivo zebrafish assays for validation.

Methodological Best Practices

  • Synthesis : Prioritize Schlenk-line techniques for air/moisture-sensitive fluorinated intermediates.
  • Analytical workflows : Combine LC-MS/MS for metabolite identification and GC-FID for purity quantification.
  • Computational tools : Use Gaussian 16 for DFT calculations to optimize fluorinated substituent geometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.